molecular formula C12H17NO B13047454 2-(3-Methoxy-phenyl)-1-methyl-pyrrolidine

2-(3-Methoxy-phenyl)-1-methyl-pyrrolidine

Cat. No.: B13047454
M. Wt: 191.27 g/mol
InChI Key: YNVVGTIPLFBWBE-UHFFFAOYSA-N
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Description

2-(3-Methoxy-phenyl)-1-methyl-pyrrolidine is an organic compound that belongs to the class of pyrrolidines It features a pyrrolidine ring substituted with a 3-methoxyphenyl group and a methyl group

Preparation Methods

The synthesis of 2-(3-Methoxy-phenyl)-1-methyl-pyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxybenzaldehyde with methylamine to form an imine intermediate, which is then reduced to the corresponding amine. This amine is subsequently cyclized to form the pyrrolidine ring. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of specific catalysts and reaction conditions to improve yield and purity.

Chemical Reactions Analysis

2-(3-Methoxy-phenyl)-1-methyl-pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrrolidine derivatives.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3-Methoxy-phenyl)-1-methyl-pyrrolidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Methoxy-phenyl)-1-methyl-pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the pyrrolidine ring play crucial roles in its binding affinity and activity. The compound may modulate the activity of its targets through various pathways, leading to its observed effects.

Comparison with Similar Compounds

2-(3-Methoxy-phenyl)-1-methyl-pyrrolidine can be compared with other similar compounds, such as:

    2-(3-Methoxy-phenyl)-pyrrolidine: Lacks the methyl group, which may affect its chemical and biological properties.

    1-Methyl-2-phenyl-pyrrolidine: Lacks the methoxy group, leading to different reactivity and interactions.

    3-Methoxy-phenyl-pyrrolidine: Lacks the methyl group on the pyrrolidine ring, which can influence its overall activity

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

2-(3-methoxyphenyl)-1-methylpyrrolidine

InChI

InChI=1S/C12H17NO/c1-13-8-4-7-12(13)10-5-3-6-11(9-10)14-2/h3,5-6,9,12H,4,7-8H2,1-2H3

InChI Key

YNVVGTIPLFBWBE-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC1C2=CC(=CC=C2)OC

Origin of Product

United States

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